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Oprozomib In Vitro Off-Target Effects: A Technical Support Resource

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Compound of Interest		
Compound Name:	Oprozomib	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential off-target effects of **oprozomib** observed in in vitro settings. Given the limited publicly available data on **oprozomib**'s specific off-target profile, this resource also includes information on its close structural analog, carfilzomib, to infer potential areas for investigation and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of **oprozomib**?

Oprozomib is a second-generation proteasome inhibitor that selectively and irreversibly targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] Specifically, it inhibits the β 5 subunit of the constitutive proteasome and the LMP7 (β 5i) subunit of the immunoproteasome.[2] This targeted inhibition leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis.

Q2: Is there any published data on **oprozomib**'s off-target kinase activity?

Currently, there is a lack of comprehensive, publicly accessible screening data detailing the off-target kinase activity of **oprozomib**. While it is designed for high selectivity towards the proteasome, it is crucial for researchers to empirically determine its effects on specific kinases of interest in their experimental systems.



Q3: What can be inferred from the off-target profile of carfilzomib, a structural analog?

Carfilzomib, an epoxyketone-based proteasome inhibitor structurally similar to **oprozomib**, is reported to have a more selective profile than the first-generation inhibitor bortezomib.[1] Studies have shown that carfilzomib has minimal activity against a panel of serine proteases, which are known off-targets of bortezomib.[3][4] This suggests that **oprozomib** may also exhibit a favorable selectivity profile with reduced off-target effects on these specific proteases. However, direct testing is necessary to confirm this.

Q4: Can **oprozomib** treatment lead to changes in protein expression that are not directly related to proteasome inhibition?

Yes, it is possible. A quantitative proteomic analysis of human induced pluripotent stem cell-derived cardiomyocytes treated with carfilzomib revealed alterations in the levels of numerous proteins not directly targeted by the proteasome.[5] These changes may represent downstream consequences of proteasome inhibition or potentially low-affinity, indirect off-target effects. Researchers should be aware that **oprozomib** could similarly modulate protein expression profiles.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed with **oprozomib** treatment that is inconsistent with known effects of proteasome inhibition.

- Possible Cause: This could be due to an off-target effect of oprozomib on a specific kinase or signaling pathway in your cell type.
- Troubleshooting Steps:
 - Literature Review: Conduct a thorough literature search for the observed phenotype and its known regulators.
 - Kinase Profiling: If a specific kinase is suspected, perform a targeted in vitro kinase assay with oprozomib to assess for direct inhibition.
 - Pathway Analysis: Use pathway analysis software to identify potential signaling nodes that could be affected by oprozomib, based on the observed phenotype.



 Control Compound: Compare the effects of oprozomib with other proteasome inhibitors that have different chemical scaffolds to see if the phenotype is specific to oprozomib.

Issue 2: Discrepancy between the expected and observed potency of **oprozomib** in a cell-based assay.

- Possible Cause: Off-target effects could either enhance or antagonize the intended on-target activity in a particular cellular context.
- Troubleshooting Steps:
 - Target Engagement Assay: Confirm that oprozomib is engaging the proteasome in your specific cell line at the concentrations used.
 - Dose-Response Curve: Generate a detailed dose-response curve to accurately determine the IC50 in your system.
 - Proteomic Analysis: Consider performing a quantitative proteomic experiment to identify changes in protein expression that might explain the altered sensitivity.

Quantitative Data Summary

As specific off-target binding data for **oprozomib** is not readily available, the following table summarizes proteomic changes observed in cardiomyocytes treated with its structural analog, carfilzomib. This data can serve as a reference for proteins and pathways that might be indirectly affected by this class of inhibitors.

Table 1: Summary of Proteomic Alterations in hiPSC-Cardiomyocytes Treated with Carfilzomib (1 μmol/L for 24 hours)[5]

Regulation	Number of Proteins	Examples of Affected Pathways
Upregulated	183	Cellular Stress, Heat Shock Proteins
Downregulated	39	Extracellular Matrix, Integrin Complex, Cardiac Contraction



Note: This table is adapted from a study on carfilzomib and may not be directly representative of **oprozomib**'s effects. It is intended for informational and hypothesis-generating purposes only.

Experimental Protocols

1. In Vitro Kinase Screening Assay (General Protocol)

This protocol outlines a general workflow for screening a compound against a panel of kinases. Specific conditions will vary depending on the kinase and the assay platform (e.g., radiometric, fluorescence-based).

- Materials:
 - Recombinant kinases
 - Kinase-specific substrates (peptide or protein)
 - ATP (often radiolabeled, e.g., [y-33P]ATP for radiometric assays)
 - Kinase reaction buffer
 - Oprozomib stock solution (in DMSO)
 - Control inhibitor
 - 96- or 384-well plates
 - Detection reagents (e.g., phosphocellulose membrane for radiometric assays, antibody for ELISA-based methods)
- Procedure:
 - Prepare serial dilutions of oprozomib and the control inhibitor.
 - In each well of the plate, add the kinase reaction buffer, the specific kinase, and its substrate.



- Add the diluted oprozomib, control inhibitor, or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and time for the specific kinase.
- Stop the reaction (e.g., by adding a stop solution or spotting onto a membrane).
- Detect the amount of phosphorylated substrate.
- Calculate the percent inhibition for each concentration of oprozomib and determine the IC50 value.
- 2. Chemoproteomics Workflow for Off-Target Identification (General Protocol)

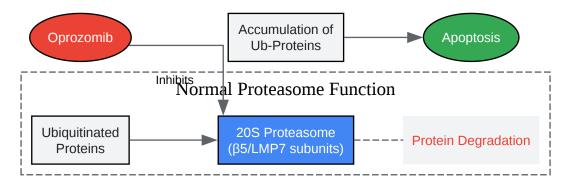
This protocol provides a general overview of an affinity-based chemoproteomics approach to identify protein targets of a small molecule.

- Materials:
 - Oprozomib-derived chemical probe (e.g., with a biotin or alkyne tag)
 - Cell culture reagents
 - Lysis buffer
 - Streptavidin or azide-functionalized beads
 - Protease for digestion (e.g., trypsin)
 - Mass spectrometer
- Procedure:
 - Probe Synthesis: Synthesize a chemical probe based on the oprozomib scaffold that retains biological activity and incorporates a tag for enrichment.



- Cell Treatment: Treat cells with the oprozomib probe. Include a control where cells are pre-treated with an excess of untagged oprozomib to identify non-specific binders.
- Cell Lysis: Lyse the cells to release proteins.
- Affinity Enrichment: Use affinity beads (e.g., streptavidin beads for a biotin probe) to capture the probe-bound proteins.
- Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
- Elution and Digestion: Elute the bound proteins and digest them into peptides using a protease.
- Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
- Data Analysis: Compare the proteins identified in the probe-treated sample with the control sample to determine specific binding partners of oprozomib.

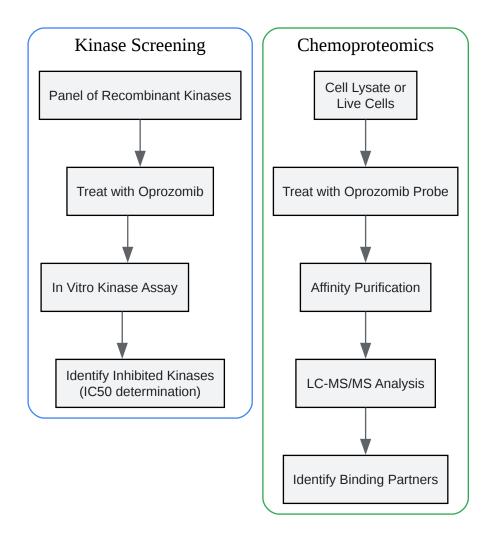
Visualizations



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Caption: **Oprozomib**'s on-target mechanism of action.





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